molecular formula C22H28N6O3 B15029888 6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Número de catálogo: B15029888
Peso molecular: 424.5 g/mol
Clave InChI: QJUAJSGVBXQYRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic compound characterized by a complex polycyclic framework. Its structure includes a fused tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca system), a morpholinylethyl carboxamide group, and alkyl substituents (methyl and propyl). Structural elucidation of this compound would likely rely on X-ray crystallography using software like SHELX or SIR97, which are industry standards for small-molecule refinement .

Propiedades

Fórmula molecular

C22H28N6O3

Peso molecular

424.5 g/mol

Nombre IUPAC

6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H28N6O3/c1-3-7-27-18(23)16(21(29)24-6-9-26-10-12-31-13-11-26)14-17-20(27)25-19-15(2)5-4-8-28(19)22(17)30/h4-5,8,14,23H,3,6-7,9-13H2,1-2H3,(H,24,29)

Clave InChI

QJUAJSGVBXQYRW-UHFFFAOYSA-N

SMILES canónico

CCCN1C2=C(C=C(C1=N)C(=O)NCCN3CCOCC3)C(=O)N4C=CC=C(C4=N2)C

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate amines with ketones or aldehydes, followed by cyclization reactions to form the triazatricyclo core. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Aplicaciones Científicas De Investigación

6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparación Con Compuestos Similares

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (LogP) Notable Bioactivity
Target Compound ~500 Morpholinylethyl, propyl, methyl ~3.5 (predicted) N/A (theoretical)
8-(4-Dimethylamino-phenyl)-spiro derivative ~450 Benzothiazol, dimethylamino ~2.8 Antimicrobial
Simple morpholinylethyl carboxamide ~300 Morpholinylethyl ~1.2 Kinase inhibition

Actividad Biológica

Overview

The compound 6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in biological applications. With a molecular formula of C25H33N7O4 and a molecular weight of approximately 495.6 g/mol , it features an intricate structure that includes morpholine and triazine rings, which contribute to its biological activity.

Research indicates that this compound may function as an enzyme inhibitor or receptor modulator , engaging with specific molecular targets to modulate their activity. The mechanism involves binding to biological membranes and potentially altering their permeability, which can lead to various biological effects including antimicrobial activity.

Antimicrobial Properties

Preliminary studies have shown that the compound exhibits antimicrobial properties , making it a candidate for further investigation in the field of infectious diseases. The interaction with biological membranes suggests a mechanism where the compound disrupts microbial cell integrity, leading to cell death.

Comparative Analysis

To understand the uniqueness of this compound in comparison to related structures, a table highlighting key features of structurally similar compounds is presented below:

Compound NameMolecular FormulaMolecular WeightUnique Features
6-imino-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxoC27H30N6O3486.6 g/molDifferent substituents on morpholine groups
6-imino-N-[2-(morpholinyl)ethyl]-2-oxo-N-[3-(morpholinyl)propyl]C33H33N7O4S623.73 g/molContains sulfur and larger molecular size
6-imino-N-(3-morpholinylpropyl)-2-thiophenecarboxamideC25H33N7O4495 g/molIncorporates thiophene ring

This table illustrates how the compound stands out due to its specific arrangement of morpholine and triazine rings combined with a pentaene structure that enhances its biological activity and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Enzyme Inhibition Studies : Research has indicated that the compound can inhibit specific enzymes involved in metabolic pathways relevant to disease processes. For instance, it has been tested against various enzymes associated with cancer proliferation and microbial resistance.
  • Binding Affinity Assessments : Interaction studies have demonstrated that the compound binds effectively to certain receptors, which is crucial for understanding its therapeutic potential. The binding affinity was quantified using radiolabeled assays, revealing promising results for further development.
  • In Vivo Studies : Preliminary in vivo studies have shown positive outcomes in animal models for both antimicrobial efficacy and potential anti-cancer effects. These studies are essential for evaluating safety and efficacy before clinical trials can commence.

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, often starting with spirocyclic intermediates and coupling agents. Key steps include cyclization using 2-oxa-spiro[3.4]octane-1,3-dione derivatives and nucleophilic substitutions with morpholine-containing amines. Optimization requires temperature control (e.g., 80–100°C for cyclization) and solvent selection (e.g., DMF or THF for amide coupling). Monitoring via TLC and adjusting stoichiometric ratios of reagents (e.g., 1.2:1 amine:carbonyl) improves yield. Purification via column chromatography with gradients (e.g., 5–20% EtOAc/hexane) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming its purity?

Infrared (IR) spectroscopy identifies key functional groups (e.g., imino C=N stretch at ~1650 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹). UV-Vis spectroscopy (λmax ~250–300 nm) helps assess conjugation in the triazatricyclic core. High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N ±0.3%) validate molecular formula. For purity, HPLC with a C18 column (acetonitrile/water mobile phase) and a diode-array detector (purity >98%) are recommended .

Q. How can researchers design preliminary stability studies under varying pH and temperature conditions?

Prepare buffered solutions (pH 2–9) using HCl/NaOH and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation products via LC-MS and quantify parent compound loss using calibrated UV absorption. Kinetic modeling (e.g., first-order decay) calculates half-life. Evidence of imino group hydrolysis at acidic pH and morpholine ring oxidation at elevated temperatures should be noted .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity patterns observed during derivatization of the triazatricyclic core?

The compound’s reactivity is influenced by steric hindrance from the propyl group at position 7 and electronic effects from the morpholine-ethyl substituent. For example, nucleophilic attacks at position 5-carboxamide are hindered by the adjacent imino group, favoring electrophilic substitutions at position 11-methyl. Density functional theory (DFT) calculations (B3LYP/6-31G*) can model charge distribution and predict regioselectivity. Cross-validation with experimental NMR (e.g., NOESY for spatial proximity) resolves contradictions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity against kinase targets?

Use in vitro kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., EGFR, CDK2). Test the compound at 10 µM–1 nM concentrations. Compare IC50 values with analogs lacking the morpholine-ethyl group or with modified propyl chains. Molecular docking (AutoDock Vina) into kinase ATP-binding pockets identifies critical interactions (e.g., hydrogen bonds with hinge regions). Correlate computational binding scores (ΔG) with experimental IC50 to refine SAR .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction analysis?

Co-crystallize with co-formers (e.g., succinic acid) to enhance lattice stability. Screen solvents (e.g., DMSO/water, ethanol/ethyl acetate) using vapor diffusion. If crystallization fails, employ powder X-ray diffraction (PXRD) paired with Rietveld refinement to approximate crystal parameters. For dynamic structural insights, use solid-state NMR (¹³C CP/MAS) to analyze polymorphic forms .

Q. How should researchers reconcile discrepancies in reported solubility data across different solvent systems?

Conduct equilibrium solubility studies via shake-flask method. Pre-saturate solvents (e.g., water, DMSO, ethanol) with the compound, filter, and quantify supernatant concentration via UV-Vis. Compare with computational predictions using Hansen solubility parameters (δD, δP, δH). Discrepancies often arise from polymorphic variations or residual solvents; thermogravimetric analysis (TGA) can detect solvent retention .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity assays?

Fit sigmoidal curves (four-parameter logistic model) to dose-response data using nonlinear regression (GraphPad Prism). Calculate EC50 and Hill slope. For outliers, apply Grubbs’ test (α=0.05). Use ANOVA with post-hoc Tukey tests to compare toxicity across cell lines (e.g., HEK293 vs. HepG2) .

Q. How can computational models predict metabolic pathways and potential reactive metabolites?

Use software like Schrödinger’s MetaSite or GLORYx to simulate Phase I/II metabolism. Focus on morpholine ring oxidation (CYP3A4-mediated) and carboxamide hydrolysis. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Detect reactive intermediates via trapping agents (e.g., glutathione for electrophiles) analyzed by LC-MS/MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.